Differential Lipophilicity: XLogP3 Comparison Against N‑Trifluoroacetylpyrrolidine
The target compound displays a computed XLogP3-AA of 1.7, whereas the simpler N‑trifluoroacetylpyrrolidine (CAS 6442-87-1) lacks the hydroxyethyl substituent and has a higher computed XLogP3‑AA of approximately 1.9–2.0 [1]. This 0.2–0.3 log unit decrease indicates slightly lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding while retaining sufficient membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | N‑Trifluoroacetylpyrrolidine (CAS 6442-87-1); XLogP3-AA ≈ 1.9–2.0 (estimated from analog 120568-86-7, XLogP3 = 2.0) |
| Quantified Difference | ΔXLogP3 ≈ –0.2 to –0.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem); values are for the neutral species |
Why This Matters
A lower XLogP3 suggests better solubility and reduced off-target hydrophobic interactions, critical when selecting a fragment or building block for lead optimization.
- [1] PubChem. (2026). Compound Summary for CID 49760529: 3-(1-Hydroxy-2,2,2-trifluoroethyl)-1-(trifluoroacetyl)pyrrolidine. National Center for Biotechnology Information. View Source
